molecular formula C7H12ClN3 B13169355 3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole

3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B13169355
M. Wt: 173.64 g/mol
InChI Key: IBBNRIQMEKSQCL-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a chloropropyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with 3-chloropropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the chloropropyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the triazole.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include reduced triazole derivatives or dechlorinated compounds.

Scientific Research Applications

3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents.

    Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins or DNA, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole
  • 3-(3-Iodopropyl)-4,5-dimethyl-4H-1,2,4-triazole
  • 3-(3-Hydroxypropyl)-4,5-dimethyl-4H-1,2,4-triazole

Uniqueness

3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole is unique due to the presence of the chloropropyl group, which imparts specific reactivity and properties. Compared to its bromine or iodine analogs, the chlorine derivative is more commonly used due to its balance of reactivity and stability. The hydroxypropyl analog, on the other hand, has different solubility and reactivity profiles, making it suitable for different applications.

Biological Activity

3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and have gained significant attention in medicinal chemistry due to their pharmacological properties. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C₇H₁₂ClN₃
  • Molecular Weight: 163.64 g/mol
  • CAS Registry Number: 56616-85-4
  • IUPAC Name: this compound

The presence of the chloropropyl group and dimethyl substitutions on the triazole ring enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Triazoles are well-documented for their antimicrobial activity. Research has shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties against various pathogens. For instance:

  • A study indicated that triazole derivatives inhibited bacterial growth through mechanisms involving DNA gyrase inhibition .
  • Compounds with similar structures have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundE. coliTBD
4-Amino-5-benzylideneamino triazoleB. subtilis0.045
4-Amino-3,5-dimethyl-1,2,4-triazoleS. aureus2

Anticancer Activity

The anticancer potential of triazoles is also noteworthy. Research indicates that certain triazole derivatives can inhibit tumor growth by interfering with cellular processes:

  • Triazoles have been shown to act as inhibitors of aromatase enzymes involved in estrogen biosynthesis, making them candidates for treating hormone-dependent cancers .
  • In vitro studies suggest that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF7 (breast cancer)TBD
ItraconazoleVarious0.5
VoriconazoleA549 (lung cancer)0.8

The biological activity of triazoles is attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles can inhibit key enzymes such as DNA gyrase and aromatase.
  • Cell Membrane Disruption : Some derivatives may disrupt microbial cell membranes.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cancer cells.

Case Studies

Recent studies have focused on synthesizing new derivatives of triazoles to enhance their biological activities:

  • Synthesis and Evaluation : A study synthesized various 1,2,4-triazole derivatives and evaluated their antibacterial activities against resistant strains of bacteria . The results showed that modifications at specific positions significantly affected their potency.
  • Anticancer Screening : Another study explored the anticancer effects of novel triazole derivatives against different cancer cell lines. The findings indicated that specific structural modifications led to increased cytotoxicity compared to standard chemotherapeutics .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

3-(3-chloropropyl)-4,5-dimethyl-1,2,4-triazole

InChI

InChI=1S/C7H12ClN3/c1-6-9-10-7(11(6)2)4-3-5-8/h3-5H2,1-2H3

InChI Key

IBBNRIQMEKSQCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CCCCl

Origin of Product

United States

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